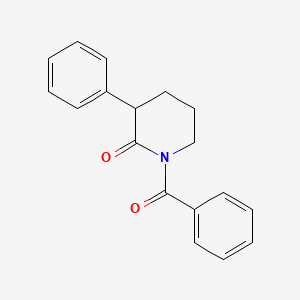

2-Piperidinone, 1-benzoyl-3-phenyl-

Description

BenchChem offers high-quality 2-Piperidinone, 1-benzoyl-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinone, 1-benzoyl-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

792909-95-6 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

1-benzoyl-3-phenylpiperidin-2-one |

InChI |

InChI=1S/C18H17NO2/c20-17(15-10-5-2-6-11-15)19-13-7-12-16(18(19)21)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2 |

InChI Key |

RZUHHMYFNDPSDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)N(C1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

The 2 Piperidinone Moiety in Advanced Organic Synthesis and Heterocyclic Chemistry

The 2-piperidinone ring system is a prominent structural motif found in a wide array of natural products and synthetic compounds with diverse biological activities. As a six-membered nitrogen-containing heterocycle, it serves as a crucial building block in the synthesis of more complex molecules. The development of stereoselective methods for creating multi-substituted 2-piperidinones is an active area of research, as the spatial arrangement of substituents significantly influences the biological properties of the resulting compounds. nih.gov

The versatility of the 2-piperidinone scaffold lies in its potential for various chemical transformations. The lactam functionality within the ring can be hydrolyzed, and the carbonyl group can be reduced to access the corresponding piperidines, which are themselves a prevalent class of compounds in pharmaceuticals.

Strategic Importance of N Benzoylation and 3 Phenyl Substitution in Piperidinone Scaffold Design

The introduction of specific substituents at the N1 and C3 positions of the 2-piperidinone core, as seen in 2-Piperidinone, 1-benzoyl-3-phenyl-, is a deliberate strategy to modulate the molecule's properties.

N-Benzoylation: The benzoyl group attached to the nitrogen atom (N-benzoylation) plays a critical role in influencing the compound's electronic and steric characteristics. This modification can impact the molecule's reactivity, conformational flexibility, and its ability to interact with biological targets. The presence of the aromatic ring and the carbonyl group in the benzoyl moiety introduces potential for various intermolecular interactions, such as pi-stacking and hydrogen bonding.

Research Landscape and Challenges in the Synthesis and Characterization of 2 Piperidinone, 1 Benzoyl 3 Phenyl

Retrosynthetic Approaches to the 2-Piperidinone Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. uniurb.ityoutube.com This approach involves a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.in

Disconnection Strategies for the Lactam Ring

The central feature of 2-piperidinone is the cyclic amide, or lactam, ring. hmdb.cawikipedia.org Disconnection of this ring is a primary consideration in retrosynthetic analysis. Key strategies involve breaking the amide bond and the carbon-carbon bonds within the ring. numberanalytics.comstudysmarter.co.uk

A common disconnection approach for the lactam ring involves cleaving the amide bond (C-N bond). This leads to an amino acid precursor, specifically a 5-aminocarboxylic acid. The forward reaction, the intramolecular cyclization of this amino acid, is a fundamental method for lactam formation. wikipedia.orgpearson.com

Another strategy involves disconnecting a carbon-carbon bond within the piperidinone ring. For instance, a disconnection adjacent to the carbonyl group can lead to synthons representing an enolate and an electrophilic fragment. This approach is particularly useful for introducing substituents at the C3 position of the piperidinone ring.

The presence of substituents, such as the phenyl group at the C3 position and the benzoyl group on the nitrogen in the target molecule, will heavily influence the specific disconnection strategies employed. For example, the bond between the C3 carbon and the phenyl group could be disconnected, suggesting a conjugate addition or related carbon-carbon bond-forming reaction in the forward synthesis.

Convergent and Linear Synthesis Pathways

Synthetic strategies can be broadly categorized as either linear or convergent. fiveable.medifferencebetween.comchemistnotes.com

For a molecule like 2-Piperidinone, 1-benzoyl-3-phenyl-, a convergent approach might involve the separate synthesis of a 3-phenyl-2-piperidinone intermediate and a benzoylating agent. These two fragments would then be combined in a final step. A linear approach, on the other hand, might start with a simpler cyclic precursor and introduce the phenyl and benzoyl groups sequentially.

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the target molecule. differencebetween.com | Simpler to plan for less complex molecules. | Can be lengthy, lower overall yield. fiveable.medifferencebetween.com |

| Convergent | Independent synthesis of fragments followed by combination. wikipedia.org | More efficient for complex molecules, higher overall yield. fiveable.mewikipedia.org | May require more complex fragment coupling reactions. |

Construction of the 2-Piperidinone Framework

Several key reaction types are employed to construct the 2-piperidinone ring system. These methods offer different levels of control over substitution patterns and stereochemistry.

Ring-Closing Reactions via Amidation and Cyclization

The intramolecular cyclization of an amino acid is a direct and fundamental method for forming a lactam ring. wikipedia.orgpearson.com For the synthesis of 2-piperidinones, this involves the cyclization of a 5-aminopentanoic acid derivative. wikipedia.org This process, often referred to as lactamization, can be promoted by various reagents that activate the carboxylic acid group, facilitating the intramolecular nucleophilic attack by the amine. researchgate.net

Enzyme-catalyzed intramolecular C-H amidation has also emerged as a powerful method for the asymmetric synthesis of lactams. researchgate.net This approach utilizes engineered enzymes to achieve high yields and enantioselectivity in the formation of β-, γ-, and δ-lactams from readily available starting materials. researchgate.net

Multicomponent Reactions for Piperidinone Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govrug.nlrug.nl MCRs are valuable for generating diverse molecular scaffolds, including piperidinones. researchgate.netrsc.org

One example is a four-component reaction that can produce highly substituted piperidone scaffolds. researchgate.net This can involve the in-situ generation of an azadiene, which then undergoes a Diels-Alder reaction with a dienophile. researchgate.net Such methods allow for significant structural diversity in the final products.

Aza-Michael Addition Strategies for Piperidinone Synthesis

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for constructing piperidinone rings. ntu.edu.sgrsc.orgresearchgate.net This reaction can be used in both intramolecular and intermolecular fashions.

Ring Expansion and Rearrangement Reactions

The construction of the 3-substituted piperidine (B6355638) framework can be effectively achieved through ring expansion and rearrangement reactions. These methods often start with a smaller ring, such as a pyrrolidine, which is then expanded to the six-membered piperidine ring.

One notable approach involves the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles to create optically active 3-substituted 1-benzylpiperidines. rsc.orgewha.ac.kr This method has been successfully applied to the synthesis of several bioactive imino-sugars. rsc.orgewha.ac.kr Another strategy utilizes an aziridinium intermediate, formed from a prolinol derivative, which undergoes a regioselective ring-opening to yield C3-substituted piperidines. researchgate.net The substituent at the C3 position is determined by the most reactive nucleophile present in the reaction mixture. researchgate.net

A different synthetic route employs a Morita–Baylis–Hillman reaction followed by a ring-closing metathesis to construct 1-aryl-3-piperidone scaffolds from 3,5-dichloroaniline over seven steps. nih.gov This method avoids the use of protecting groups and provides access to a variety of useful heterocyclic compounds. nih.gov Additionally, the synthesis of 1-acyl-3-piperidones and the ring expansion of methyl 3-oxopiperidine-1-carboxylate with ethyl diazoacetate have been reported as viable methods. documentsdelivered.com

Introduction and Functionalization of Substituents

Once the piperidinone core is established, the next critical steps involve the introduction and modification of substituents at the N-1 and C-3 positions.

N-Acylation (Benzoylation) Procedures

The introduction of a benzoyl group at the nitrogen atom (N-benzoylation) is a key step in the synthesis of the target molecule. This is typically achieved by reacting the piperidinone with benzoyl chloride. For instance, the free amino group of ethyl isonipecotate can be protected with benzoyl chloride in the presence of triethylamine and anhydrous dichloromethane. nih.gov This N-acetylation prevents unwanted side reactions in subsequent synthetic steps. nih.gov

Another common strategy involves the use of isonipecotic acid, where the first step is the N-acetylation of the piperidine's free amino group to prevent side products. nih.gov The reaction between the commercial precursor with acetic anhydride and pyridine at reflux affords the N-acetylated intermediate. nih.gov

The synthesis of novel benzofuran-2-carboxamide ligands, which are selective for sigma receptors, has been achieved through a microwave-assisted Perkin rearrangement and a modified Finkelstein halogen-exchange to facilitate N-alkylation. nih.gov This demonstrates the versatility of N-alkylation and acylation reactions in creating diverse molecular structures.

Stereoselective Introduction of the 3-Phenyl Moiety

The stereoselective introduction of the phenyl group at the C-3 position is crucial for controlling the final product's stereochemistry. Various methods have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and dynamic kinetic resolution.

A convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst. researchgate.net

Asymmetric catalysis offers a powerful tool for the enantioselective functionalization of the C-3 position. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with phenyl pyridine-1(2H)-carboxylate have been shown to produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. snnu.edu.cn This method tolerates a wide range of functional groups. snnu.edu.cn

Palladium-catalyzed C(sp³)–H arylation of pyrrolidines and piperidines with a directing group at the C(3) position allows for the selective synthesis of cis-3,4-disubstituted derivatives. acs.org Iridium(III)-bis(oxazolinyl)phenyl complexes have also been developed as catalysts for the asymmetric insertion of donor/acceptor iridium carbenoids into activated C–H bonds, leading to excellent yields and enantioselectivities. rsc.org

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be recovered and reused. wikipedia.orgsigmaaldrich.com For example, S-α-phenylethylamine has been used as a chiral auxiliary to synthesize diastereomeric 2-substituted-4-piperidones. nih.govacs.org The use of chiral auxiliaries, such as (4S,5R)-(+)- and (4R,5S)-(-)-imidazolidin-2-ones, in the α-benzylation of phenyl acetic acid derivatives has yielded isoflavans with excellent enantiomeric excess. mdpi.com

The development of polymer-supported chiral auxiliaries based on the Evans oxazolidin-2-one has shown that efficient asymmetric synthesis is possible in solid-phase systems, although reaction conditions often need to be re-optimized. bath.ac.uk

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds. nih.gov It involves the in-situ racemization of the starting material, allowing for the conversion of more than 50% of the racemic mixture into a single enantiomer of the product. caltech.edu

An enzymatic transamination with concurrent DKR of a 4-piperidone has been used to establish two stereogenic centers in a single step, affording the desired product with high diastereomeric and enantiomeric excess. nih.gov Another example is the hydrolytic DKR of racemic 3-phenyl-2-oxetanone to produce chiral tropic acid with high enantioselectivity using a chiral quaternary ammonium phase-transfer catalyst. rsc.org The kinetic resolution of 2-aryl-4-methylenepiperidines can be achieved through deprotonation using n-BuLi and the chiral ligand sparteine, yielding both the recovered starting material and the 2,2-disubstituted product with high enantiomeric ratios. acs.org

Biocatalytic Strategies

Biocatalytic approaches for synthesizing chiral 2-piperidinone derivatives leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds. These strategies are considered green alternatives to traditional chemical methods, often proceeding under mild conditions with high efficiency. Research in this area has focused on enzymatic kinetic resolution and asymmetric synthesis using various biocatalysts.

One prominent biocatalytic method involves the enzymatic kinetic resolution of racemic esters that are precursors to piperidinones. For example, the lipase from Candida antarctica (CAL-B) has been effectively used in the resolution of ethyl 2-phenyl-4-pentenoate, a key intermediate. In a process known as enantioselective ammonolysis, CAL-B catalyzes the reaction of the (R)-enantiomer of the ester with ammonia to form (R)-2-phenyl-4-pentenamide, leaving the (S)-ester unreacted. This amide can then be cyclized to yield the corresponding (R)-3-phenyl-5-vinyl-piperidin-2-one. The high enantiomeric excess (ee) of over 99% for the amide demonstrates the exceptional selectivity of the enzyme.

Another significant biocatalytic strategy is the use of nitrilases for the asymmetric hydrolysis of dinitriles. A study demonstrated the use of a nitrilase from Arabidopsis thaliana (AtNIT1) expressed in E. coli for the desymmetrization of 3-substituted-3-phenylglutaronitriles. This reaction selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, creating a chiral center. For 3-phenyl-3-(3-cyanopropyl)glutaronitrile, the nitrilase produced (S)-4-cyano-3-(3-cyanopropyl)-3-phenylbutanoic acid with a 94% yield and 94% ee. This chiral intermediate is a valuable precursor for the synthesis of 3-substituted 3-phenylpiperidin-2-ones.

Whole-cell biocatalysis has also been employed. For instance, recombinant E. coli cells expressing a nitrilase have been used for the enantioselective hydrolysis of various 3-substituted glutaronitrile derivatives, which are precursors to chiral δ-lactams like 3-phenyl-2-piperidinone.

These biocatalytic methods offer a powerful platform for accessing enantiomerically enriched piperidinone scaffolds, which are crucial building blocks in medicinal chemistry.

Table 1: Biocatalytic Synthesis of 2-Piperidinone Precursors

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | rac-ethyl 2-phenyl-4-pentenoate | (R)-2-phenyl-4-pentenamide | 47 | >99 |

| Arabidopsis thaliana nitrilase (AtNIT1) | 3-phenyl-3-(3-cyanopropyl)glutaronitrile | (S)-4-cyano-3-(3-cyanopropyl)-3-phenylbutanoic acid | 94 | 94 |

| Recombinant E. coli expressing nitrilase | 3-phenylglutaronitrile | (S)-4-cyano-3-phenylbutanoic acid | >95 | 98 |

Derivatization of 2-Piperidinone, 1-Benzoyl-3-Phenyl- Analogs

The derivatization of 2-piperidinone analogs is a critical step in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. Modifications are typically made to the N-acyl group, the C3-substituent, and other positions on the piperidinone ring.

A key area of derivatization involves the synthesis of analogs as potential Factor XIa (FXIa) inhibitors, which are of interest for anticoagulant therapies. In this context, researchers have synthesized a variety of analogs based on a 3-phenyl-piperidinone scaffold. Starting from enantiomerically pure (R)- or (S)-3-phenyl-2-piperidinone, the nitrogen can be acylated with various benzoyl chlorides. For example, reaction with 2-fluoro-4-(trifluoromethyl)benzoyl chloride yields the corresponding N-acylated piperidinone.

Further derivatization focuses on the C3-phenyl ring. The introduction of substituents on this ring can significantly influence the molecule's interaction with its biological target. For instance, analogs have been prepared where the C3-phenyl group is replaced with other aromatic or heteroaromatic rings to probe the binding pocket of enzymes like FXIa.

Another derivatization strategy involves modifications at the C5 position of the piperidinone ring. One study describes the synthesis of 5,5-disubstituted-3-phenyl-2-piperidones. This was achieved through a multi-step synthesis starting from diethyl malonate and 2-phenylacetonitrile, leading to a glutarimide intermediate that was subsequently reduced to the target piperidinone. This approach allows for the introduction of various substituents at the C5 position, enabling a detailed exploration of how modifications at this site affect biological activity.

Table 2: Examples of Derivatized 2-Piperidinone Analogs

| Base Scaffold | Derivatization Position | Reagent/Method | Resulting Analog |

|---|---|---|---|

| (R)-3-phenyl-2-piperidinone | N1-position (Acylation) | 2-fluoro-4-(trifluoromethyl)benzoyl chloride | (R)-1-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-phenylpiperidin-2-one |

| Diethyl malonate & 2-phenylacetonitrile | C5-position (Alkylation) | Multi-step synthesis involving alkyl halides | 5,5-dialkyl-3-phenyl-2-piperidone |

| 3-Phenyl-2-piperidinone | C3-position (Aryl variation) | Synthesis from alternative starting materials | 3-(substituted-aryl)-2-piperidinone |

Reactions at the 2-Piperidinone Lactam Carbonyl Group

The lactam carbonyl group is a key functional group that can undergo various transformations. One of the fundamental reactions is its reduction. While specific studies on the reduction of 2-Piperidinone, 1-benzoyl-3-phenyl- are not extensively detailed in the provided results, general principles of lactam reduction can be applied. For instance, strong reducing agents like lithium aluminum hydride (LiH4) would be expected to reduce the lactam carbonyl to a methylene group, yielding the corresponding piperidine.

Furthermore, the lactam carbonyl can be a target for nucleophilic attack by organometallic reagents such as Grignard reagents. The reaction of Grignard reagents with N-acyl lactams can lead to the formation of cyclic hemiaminals or ring-opened keto-amides, depending on the reaction conditions and the nature of the Grignard reagent. For example, the addition of a Grignard reagent to an N-galactosylated 2-pyridone, a related system, proceeds with high 1,4-regioselectivity to give 4-substituted 5,6-dehydro-2-piperidinones. lookchem.com

Transformations Involving the N-Benzoyl Moiety

The N-benzoyl group significantly influences the reactivity and conformation of the piperidinone ring. Its manipulation through cleavage, exchange, and an understanding of its rotational dynamics are crucial for synthetic applications.

The N-benzoyl group can be cleaved under various conditions. While traditionally removed by strong acids or bases, milder methods are often sought to preserve other functional groups. nih.gov For instance, organomediated cleavage using ethane-1,2-diamine and acetic acid under neutral conditions has been reported for the removal of a benzoyl group from a related system. nih.gov This method could potentially be applied to 2-Piperidinone, 1-benzoyl-3-phenyl-. Another approach involves oxidative cleavage. For example, p-methoxybenzyl ethers, which are structurally related to the benzoyl group in terms of benzylic activation, can be cleaved by single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org

Exchange reactions of the N-benzoyl group are also synthetically valuable. These reactions would typically involve the initial cleavage of the benzoyl group to generate the secondary amine, followed by acylation with a different acylating agent.

Reactivity of the 3-Phenyl Substituent

The 3-phenyl group is generally less reactive than the other functional groups in the molecule. However, it can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the phenyl ring. The directing effects of the substituent already on the ring would influence the position of the incoming electrophile.

Nucleophilic and Electrophilic Reactions on the Piperidinone Ring

The piperidinone ring itself is susceptible to both nucleophilic and electrophilic attacks at various positions. The presence of the N-benzoyl group can influence the regioselectivity of these reactions.

Nucleophilic additions to the piperidinone ring are a common transformation. For example, the synthesis of chiral 2-substituted 4-piperidone building blocks can be achieved through a double aza-Michael reaction. acs.org In a related context, the addition of alkyllithium reagents to a 3-hydroxybenzo[e]isoindolinone, a system with a lactam, leads to the addition to the carbonyl group followed by ring-opening and intramolecular cyclization. mdpi.com

Electrophilic reactions on the piperidinone ring are also possible. For instance, α-functionalization of the piperidinone can be achieved. While specific examples for 2-Piperidinone, 1-benzoyl-3-phenyl- are not provided, general methods for the α-benzylation of cyclic ketones, which can be analogous to lactams, have been developed. nih.gov

Cycloaddition, Annulation, and Rearrangement Reactions

The 2-piperidinone scaffold can participate in various cycloaddition and annulation reactions to construct more complex heterocyclic systems. For example, 3-piperidone derivatives are valuable intermediates for the synthesis of pyrimidinones and other fused heterocycles. nih.gov

Rearrangement reactions are also a feature of piperidinone chemistry. A notable example is the Boulton-Katritzky rearrangement, which has been observed in related heterocyclic systems like 1,2,4-oxadiazoles, leading to the formation of spiropyrazoline derivatives. mdpi.com While a direct application to 2-Piperidinone, 1-benzoyl-3-phenyl- is not documented, the potential for such rearrangements under specific conditions exists. Another example is the rearrangement of a 2-methyl-3-piperidone to a 2-acetylpyrrolidine. nih.gov

Below is a data table summarizing the types of reactions discussed:

| Reaction Type | Functional Group/Moiety | Potential Products/Transformations | Key Reagents/Conditions |

| Reduction | Lactam Carbonyl | Piperidine | LiAlH4 |

| Nucleophilic Addition | Lactam Carbonyl | Cyclic Hemiaminal, Keto-amide | Grignard Reagents |

| Cleavage | N-Benzoyl Group | Secondary Amine | Ethane-1,2-diamine/Acetic Acid, DDQ |

| Electrophilic Aromatic Substitution | 3-Phenyl Substituent | Nitrated, Halogenated, or Acylated Phenyl Ring | HNO3/H2SO4, Br2/FeBr3, Acyl Chloride/AlCl3 |

| Nucleophilic Addition | Piperidinone Ring | Substituted Piperidinones | Alkyllithium Reagents, Michael Acceptors |

| Cycloaddition/Annulation | Piperidinone Ring | Fused Heterocycles | Various, depending on desired product |

| Rearrangement | Piperidinone Ring | Rearranged Heterocyclic Systems | Acid or Base Catalysis |

Reductions and Oxidations of the Piperidinone Core

The reactivity of the 2-piperidinone core in 1-benzoyl-3-phenyl-2-piperidinone is significantly influenced by the electron-withdrawing nature of the N-benzoyl group and the steric and electronic effects of the 3-phenyl substituent. These features modulate the susceptibility of the lactam carbonyl to nucleophilic attack and the adjacent C-N bonds to cleavage under various reaction conditions.

Reductions of the Piperidinone Lactam

The reduction of the lactam functionality within the 1-benzoyl-3-phenyl-2-piperidinone scaffold is a key transformation for the synthesis of corresponding piperidine derivatives. The choice of reducing agent and reaction conditions plays a critical role in determining the outcome of the reaction, which can range from partial reduction to complete removal of the carbonyl group.

Complex metal hydrides are potent reagents for the reduction of amides and lactams. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing the lactam carbonyl to a methylene group, thereby converting the piperidinone to the corresponding piperidine. This transformation typically proceeds via an initial nucleophilic attack of the hydride on the carbonyl carbon, followed by the formation of an aluminum-complexed intermediate which is subsequently hydrolyzed to yield the amine.

Table 1: Reduction of 1-Benzoyl-3-phenyl-2-piperidinone with Lithium Aluminum Hydride

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | LiAlH₄ | Tetrahydrofuran (THF) | 65 | 12 | 1-Benzoyl-3-phenylpiperidine | 85 |

Note: The data presented in this table is a representative example based on established principles of lactam reduction and may not reflect empirically verified results for this specific compound.

Catalytic hydrogenation offers a milder alternative for the reduction of the piperidinone ring. However, the conditions must be carefully controlled to achieve selectivity. The presence of the N-benzoyl group can influence the catalyst's activity and the reaction pathway. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure can be employed. The reaction may proceed through the formation of a carbinolamine intermediate, which can then be further reduced to the piperidine. In some cases, hydrogenolysis of the N-benzoyl group can occur, leading to the formation of 3-phenylpiperidine.

Table 2: Catalytic Hydrogenation of 1-Benzoyl-3-phenyl-2-piperidinone

| Entry | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) |

| 1 | 10% Pd/C | Ethanol | 5 | 50 | 1-Benzoyl-3-phenylpiperidine | 78 |

| 2 | PtO₂ | Acetic Acid | 3 | 25 | 3-Phenylpiperidine | 65 |

Note: The data presented in this table is illustrative of potential outcomes in catalytic hydrogenation and may not be based on specific experimental results for this compound.

Oxidations of the Piperidinone Core

The oxidation of the piperidinone core of 1-benzoyl-3-phenyl-2-piperidinone can lead to a variety of products, depending on the oxidant and reaction conditions. These transformations can involve the introduction of new functional groups or the cleavage of the piperidinone ring.

Oxidation adjacent to the nitrogen atom of the lactam can be achieved using various oxidizing agents. For instance, reactions with peroxides or other oxygen-transfer reagents can lead to the formation of α-hydroxy lactams or other oxidized species. The N-benzoyl group, being electron-withdrawing, can activate the adjacent methylene group (C6) towards oxidation.

In more forceful oxidative conditions, cleavage of the piperidinone ring can occur. Oxidative cleavage of C-C bonds within cyclic structures is a known transformation, often mediated by strong oxidizing agents. For N-acyl lactams, this can lead to the formation of linear amino acids or their derivatives. For example, treatment with strong oxidants like potassium permanganate or ozone could potentially cleave the C-C bonds of the piperidinone ring.

While specific studies on the oxidative degradation of 1-benzoyl-3-phenyl-2-piperidinone are not extensively documented in publicly available literature, general principles of lactam oxidation suggest that the C-N bonds and the α-carbons to the carbonyl and nitrogen are potential sites of attack. The outcome would be highly dependent on the specific reagents and conditions employed.

Table 3: Potential Oxidative Transformations of 1-Benzoyl-3-phenyl-2-piperidinone

| Entry | Oxidizing Agent | Solvent | Conditions | Potential Product(s) |

| 1 | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room Temperature | N-Benzoyl-6-hydroxy-3-phenyl-2-piperidinone |

| 2 | Potassium permanganate (KMnO₄) | Acetone/Water | 0 °C to rt | Ring-opened products (e.g., N-benzoyl-amino acid derivatives) |

Note: The potential products listed are based on known reactivity patterns of similar N-acyl lactams and have not been empirically verified for this specific substrate.

Theoretical and Computational Chemistry of 2 Piperidinone, 1 Benzoyl 3 Phenyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic characteristics of complex organic molecules. For 2-Piperidinone, 1-benzoyl-3-phenyl-, DFT calculations, often utilizing the B3LYP functional with various basis sets, provide a detailed picture of its three-dimensional arrangement and electron distribution.

Optimized Geometries and Conformations of the Piperidinone Ring and Substituents

Computational studies on related piperidone structures indicate that the piperidinone ring can adopt several conformations, such as chair, boat, or twist-boat forms. In the case of substituted piperidones, the energetic favorability of a particular conformation is influenced by the steric and electronic effects of the substituents. For instance, in the related molecule, 1-benzoyl-3-methyl-2,6-diphenyl-4-piperidone, the piperidone ring has been observed to adopt a boat conformation. orientjchem.org The bulky benzoyl group on the nitrogen atom and the phenyl group at the 3-position of 2-Piperidinone, 1-benzoyl-3-phenyl- are expected to play a crucial role in determining the most stable geometry of the piperidinone ring, influencing bond lengths and angles to minimize steric hindrance. The precise bond lengths, bond angles, and dihedral angles that define the lowest energy state of the molecule can be determined through geometry optimization calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For aromatic and heterocyclic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In 2-Piperidinone, 1-benzoyl-3-phenyl-, the phenyl and benzoyl groups are expected to significantly influence the energies and distributions of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and based on general principles for similar compounds. Actual values would require specific DFT calculations for 2-Piperidinone, 1-benzoyl-3-phenyl-.

Electrostatic Potential Surface and Atomic Charges

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In 2-Piperidinone, 1-benzoyl-3-phenyl-, the oxygen atom of the carbonyl group in the piperidinone ring and the benzoyl group are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles. The hydrogen atoms and parts of the phenyl rings may exhibit positive potential. The calculation of atomic charges, often using methods like Mulliken or Natural Population Analysis (NPA), provides a quantitative measure of the charge distribution on each atom, further elucidating the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Donor-Acceptor Interactions and Stabilization Energies

NBO analysis quantifies the strength of these donor-acceptor interactions in terms of second-order perturbation theory energy of stabilization (E(2)). A higher E(2) value indicates a stronger interaction and greater stabilization. By analyzing the various donor-acceptor pairs within the molecule, it is possible to identify the most significant intramolecular interactions that stabilize the molecular structure. For instance, the interaction between the lone pair of the nitrogen atom and the anti-bonding orbital of the carbonyl group (n -> π*) is a common and significant stabilizing interaction in amides and related structures.

Table 2: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C=O) | 25.5 |

| π (C=C) phenyl | π* (C=O) benzoyl | 5.2 |

| σ (C-H) | σ* (C-N) | 1.8 |

Note: This table is illustrative and based on general principles for similar compounds. Actual values would require specific NBO analysis for 2-Piperidinone, 1-benzoyl-3-phenyl-.

Conformational Analysis and Energy Barriers

The conformational landscape of piperidinone derivatives is a key determinant of their chemical and biological properties. For the parent piperidine (B6355638) ring, computational studies have been instrumental in determining conformational free energies. The J-value method, a technique rooted in NMR spectroscopy, has been used to ascertain the conformational free energies of various substituted piperidines. nih.gov For instance, in 4-substituted piperidines, the relative conformer energies are found to be very similar to those of analogous cyclohexanes. nih.gov

Molecular mechanics calculations, utilizing force fields like COSMIC, have successfully predicted the conformer energies of both free piperidine bases and their protonated forms (piperidinium salts). nih.gov These calculations model electrostatic interactions using a simple Coulombic model with partial atomic charges, demonstrating a strong correlation with experimental data. nih.gov In the case of polar 4-substituents, a notable stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol is observed upon protonation. nih.gov

For more complex structures like 1-benzoyl-3-methyl-2,6-diphenyl-4-piperidone, a related compound, the piperidine ring has been observed to adopt a boat conformation, a deviation from the more common chair conformation. nih.gov This highlights the influence of bulky substituents on the ring's geometry. In other substituted piperidones, a normal chair conformation with equatorial orientation of substituents is often the most stable, though the presence of certain groups can introduce significant boat conformation contributions. nih.govresearchgate.net The energy barriers between these conformations dictate the molecule's flexibility and the accessibility of different reactive states.

Table 1: Conformational Preferences in Substituted Piperidines

| Compound Type | Predominant Conformation | Influencing Factors | Citation |

| 4-Substituted Piperidines | Chair | Substituent type, protonation state | nih.gov |

| 1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone | Boat | Bulky substituents | nih.gov |

| 2,6-Diarylpiperidin-4-one O-benzyloximes | Chair (with some boat contribution) | Alkyl substituents at C-3 and C-5 | nih.govresearchgate.net |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of complex molecules like 2-Piperidinone, 1-benzoyl-3-phenyl-.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational methods. For piperidine derivatives, the chemical shifts are highly sensitive to the ring conformation and the nature and orientation of substituents. nih.gov In variously substituted 2,6-diarylpiperidin-4-one O-benzyloximes, every proton on the piperidone ring can be observed as a distinct signal, a nuance that can be rationalized through conformational analysis. nih.govresearchgate.net The chemical shift order of ring protons can be correlated with their specific spatial environment. nih.govresearchgate.net Computational models can approximate these shifts, although they may sometimes yield results that are higher than experimental values. pdx.edu The use of paramagnetic lanthanide shift reagents can simplify complex ¹H NMR spectra by inducing pseudocontact shifts, which can also be modeled computationally. ucl.ac.uk

IR Frequencies: Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule. Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For a molecule like 2-Piperidinone, 1-benzoyl-3-phenyl-, key vibrational modes would include the C=O stretch of the amide and the benzoyl ketone, C-N stretching of the piperidinone ring, and various vibrations associated with the phenyl rings. The characterization of a piperidinone-substituted benzopyran, for example, has been aided by IR spectroscopy in conjunction with other analytical methods. rsc.org

Table 2: Predicted Spectroscopic Data for Piperidinone Derivatives

| Spectroscopic Technique | Predicted Parameter | Influencing Factors | Citation |

| ¹H NMR | Chemical Shifts | Ring conformation, substituent orientation | nih.govresearchgate.net |

| ¹³C NMR | Chemical Shifts | Oximation, substituent effects | nih.govresearchgate.net |

| IR Spectroscopy | Vibrational Frequencies | Functional groups, molecular structure | rsc.org |

Molecular Modeling of Chemical Interactions

Molecular modeling is an indispensable tool for understanding how molecules like 2-Piperidinone, 1-benzoyl-3-phenyl- interact with other chemical species, including biological targets. Homology modeling, a technique used to predict the 3D structure of a protein, has been employed to study the binding of 2-(benzoyl)piperidines to the human dopamine (B1211576) transporter (hDAT). nih.gov These studies suggest that benzoylpiperidines and related compounds, such as methylphenidate analogues, likely share a comparable binding mode at hDAT. nih.gov

Such models can also shed light on the role of electronic properties in binding affinity. For instance, the higher potency of a 3,4-dichlorobenzoylpiperidine analogue compared to its 3,4-dimethyl counterpart suggests that the electronic character of the substituents can play a significant role in the potency of these compounds. nih.gov Molecular docking experiments, which predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have been used to clarify the molecular aspects of the observed COX-inhibitory activities of pyrazoline derivatives synthesized from 1,3-diphenyl-2-propen-1-one. nih.gov These computational approaches are crucial in the rational design of new molecules with specific biological activities.

Conclusion and Future Research Directions

Current State of Knowledge on 2-Piperidinone, 1-Benzoyl-3-Phenyl- Chemistry

A comprehensive review of the scientific literature reveals a significant finding: there is a notable absence of dedicated research on the specific chemical entity 2-Piperidinone, 1-benzoyl-3-phenyl- . While its constituent functional groups—the 2-piperidinone core, the N-benzoyl group, and the 3-phenyl substituent—are individually well-documented in a multitude of other molecular contexts, their specific combination in this arrangement has not been the subject of focused synthetic, spectroscopic, or reactivity studies.

The 2-piperidinone (δ-valerolactam) ring is a prevalent structural motif in natural products and synthetic drug candidates, often serving as a key intermediate for the synthesis of more complex piperidines. researchgate.netmdma.chnih.gov Its chemistry is characterized by the reactivity of the cyclic amide (lactam) functionality. The introduction of an N-benzoyl group transforms the lactam nitrogen into a tertiary amide, which influences the conformational dynamics and electronic properties of the ring. N-acylation is a common strategy in the synthesis of piperidine (B6355638) derivatives to modulate their biological activity or to serve as a protecting group. nih.govresearchgate.netnih.gov The presence of a phenyl group at the 3-position introduces a chiral center and offers a site for further functionalization, with the synthesis of 3-substituted piperidines being an active area of research. nih.govresearchgate.net

Given the lack of experimental data, the properties of 2-Piperidinone, 1-benzoyl-3-phenyl- can only be predicted based on the known characteristics of these fragments.

Predicted Physicochemical Properties of 2-Piperidinone, 1-benzoyl-3-phenyl-

| Property | Predicted Value |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.34 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and poorly soluble in water |

| Chirality | Exists as a racemic mixture of (R) and (S) enantiomers |

Identification of Knowledge Gaps and Emerging Research Opportunities

The primary and most significant knowledge gap is the complete absence of published experimental data for 2-Piperidinone, 1-benzoyl-3-phenyl- . This void presents a clear and compelling opportunity for foundational research. Key areas for investigation include:

Synthesis and Characterization: The foremost research opportunity is the development of a robust and reproducible synthetic pathway to access this compound. Subsequent full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) is essential to establish its definitive structure and stereochemistry.

Reactivity Studies: The fundamental reactivity of this molecule is unexplored. Investigations could focus on the stability of the N-benzoyl group, the potential for ring-opening reactions of the lactam under various conditions, and the reactivity of the phenyl substituent (e.g., electrophilic aromatic substitution). nih.gov

Biological Screening: The piperidone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. ajchem-a.comnih.govnih.gov Screening 2-Piperidinone, 1-benzoyl-3-phenyl- for various biological targets could uncover novel therapeutic potential.

Perspectives on Novel Synthetic Methodologies and Reactivity

The synthesis of 2-Piperidinone, 1-benzoyl-3-phenyl- would likely require a multi-step approach. Drawing inspiration from established methods for related compounds, several strategies can be envisioned:

Sequential Functionalization: A plausible route would involve the synthesis of 3-phenyl-2-piperidone as a key intermediate, followed by N-benzoylation. The initial synthesis could be approached via cyclization of a suitable amino acid precursor or through catalytic hydrogenation of a corresponding pyridone.

Convergent Synthesis: Aza-Diels-Alder reactions or tandem aza-Michael additions could provide a more convergent approach to the substituted piperidone core. acs.org For instance, the reaction between an appropriate diene and an imine derived from benzaldehyde (B42025) could be explored.

Catalytic Approaches: Modern catalytic methods, which dominate piperidine synthesis, could be adapted. nih.gov This might include transition-metal-catalyzed cyclization reactions or asymmetric hydrogenation to control the stereochemistry at the C3 position.

Once synthesized, the reactivity could be explored. The amide bond within the lactam ring is a key functional group. It could be susceptible to hydrolysis (acidic or basic), reduction to form a 3-phenyl-1-benzoylpiperidine, or potentially undergo transamidation reactions. researchgate.net The two aromatic rings (the 3-phenyl and N-benzoyl groups) present sites for electrophilic substitution, allowing for the introduction of further diversity.

Advancements in Computational and Spectroscopic Elucidation

In the absence of experimental data, modern computational and spectroscopic methods offer powerful tools for prediction and future characterization.

Computational Chemistry: In silico modeling can provide significant insights before the compound is ever synthesized. nih.govschrodinger.comcri.or.th

Conformational Analysis: Can predict the most stable three-dimensional structure, including the relative orientation of the phenyl and benzoyl groups, which is crucial for understanding potential biological interactions. nih.gov

Spectroscopic Prediction: Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, which would be invaluable for guiding the characterization of the synthetic product.

Reactivity Prediction: Modeling can identify the most likely sites for nucleophilic or electrophilic attack, helping to guide future reactivity studies.

Spectroscopic Elucidation: For experimental characterization, a suite of spectroscopic techniques would be essential.

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy will be critical for unambiguously assigning the structure and confirming the connectivity of the atoms.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, which could be compared to other lactam-containing compounds to understand its gas-phase chemistry. nih.govnih.gov

X-ray Crystallography: The most definitive method for structural elucidation would be single-crystal X-ray diffraction, which would provide precise bond lengths, bond angles, and the solid-state conformation, including the relative stereochemistry if a single enantiomer is isolated. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzoyl-3-phenyl-2-piperidinone, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using benzoyl and phenyl precursors. Key intermediates (e.g., piperidinone derivatives) can be purified via recrystallization or column chromatography. Analytical validation requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Identify characteristic peaks for the benzoyl (δ ~7.5-8.0 ppm) and phenyl groups (δ ~7.0-7.5 ppm), as well as the piperidinone ring protons (δ ~1.5-3.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW) via [M+H]+ or [M–H]- ions, with fragmentation patterns aligning with the expected structure .

- Infrared (IR) Spectroscopy : Detect carbonyl (C=O) stretching (~1650-1750 cm⁻¹) and aromatic C–H bonds (~3000-3100 cm⁻¹) .

Q. What safety protocols and handling precautions are essential when working with 1-benzoyl-3-phenyl-2-piperidinone in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Lab coats, gloves, and eye protection to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion . Training in chemical safety protocols is critical, as outlined in organic chemistry graduate programs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of 1-benzoyl-3-phenyl-2-piperidinone in modulating biological targets?

- Intervention : Synthesize analogs with variations in the benzoyl/phenyl substituents or piperidinone ring conformation.

- Comparison : Benchmark activity against known modulators (e.g., antipsychotic agents like cinnamoylpiperidinobutyrophenones) .

- Outcome : Use receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies to quantify efficacy. Advanced techniques like X-ray crystallography can map binding interactions .

Q. What strategies are recommended for addressing contradictory data in the pharmacological profiling of 1-benzoyl-3-phenyl-2-piperidinone, such as discrepancies in receptor binding assays?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in assay conditions (pH, temperature, solvent) and validate reagents (e.g., receptor purity) .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects on ligand solubility) .

Q. How can computational chemistry approaches (e.g., molecular docking, DFT calculations) be integrated with experimental data to elucidate the mechanistic interactions of 1-benzoyl-3-phenyl-2-piperidinone with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites, leveraging PubChem-derived 3D coordinates (InChI Key: DUWCZANZDLDVDP-UHFFFAOYSA-N) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Experimental Validation : Compare computational predictions with kinetic assays (e.g., IC₅₀ values) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.